2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium is a chemical compound that involves the coordination of zirconium with a ligand derived from 2,2,6,6-tetramethylheptane-3,5-dione. This compound is of interest due to its potential applications in materials science and coordination chemistry.
Synthesis Analysis
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione, a precursor to the zirconium complex, has been achieved using pinacolone and methyl pivalate as starting materials with sodium hydride as a base in tetrahydrofuran. The reaction conditions were optimized to a ratio of pinacolone:methyl pivalate:sodium hydride of 1:1.5:3, with a 4-hour addition time for the pinacolone solution and an 8-hour reflux period, resulting in a yield of 64.5% .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure of the zirconium complex, it is likely that the zirconium center is coordinated by oxygen atoms from the tetramethylheptane-3,5-dione ligands. This assumption is based on the known chemistry of zirconium complexes and the structure of similar compounds, such as those described in the synthesis of various zirconium(IV) complexes with oxygen-containing ligands .
Chemical Reactions Analysis
The chemical reactivity of the zirconium complex has not been explicitly detailed in the provided data. However, zirconium complexes are generally known for their catalytic properties and could potentially be involved in various organic transformations. The absence of transitions or thermal anomalies in the heat capacity measurements suggests that the compound is thermally stable over a wide temperature range .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium have been studied through low-temperature heat capacity measurements. The compound exhibits no transitions or thermal anomalies from 9 to 306 K. Thermodynamic functions such as entropy, enthalpy, and reduced Gibbs energy were calculated, with values at 298.15 K being Cp° = (1195.7 ± 1.8) J·K⁻¹·mol⁻¹, S°m = (1298 ± 3) J·K⁻¹·mol⁻¹, H°m = (194.7 ± 0.3) kJ·mol⁻¹, and Φ°m = (645.2 ± 1.9) J·K⁻¹·mol⁻¹. The absolute entropy was used to calculate the entropy of formation of the compound at 298.15 K .
Scientific Research Applications
Thermal Behavior in Chemical Vapor Deposition
Research on the thermal properties of mixtures of Zirconium(IV) and Yttrium(III) dipivaloylmethanates, including 2,2,6,6-tetramethylheptane-3,5-dione, demonstrates their significance in preparing mixed oxide films via chemical vapor deposition. These mixtures exhibit a high vaporization rate, surpassing their decomposition rate, which is crucial for the efficient deposition of films (Turgambaeva et al., 2021).
Thermal Properties in Film Deposition
A study on the thermal behavior of zirconium(IV) β-diketonates, including 2,2,6,6-tetramethylheptane-3,5-dionate, highlighted their use in film deposition. The research provided insights into the thermodynamics of melting and vaporization processes, essential for understanding their applications in materials science (Zherikova et al., 2008).
X-Ray Crystal Structures in MOCVD
Investigations into the X-ray crystal structures of compounds like bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) provide critical information for metalorganic chemical vapor deposition (MOCVD) processes. These structures help in understanding the behavior of such compounds in material deposition, which is integral to developing advanced materials (Malik et al., 1999).
Synthesis and Chemical Reactions
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione itself, using pinacolone and methyl pivalate, has been studied to optimize reaction conditions for maximum yield. This research is foundational for producing the compound for various applications (Yan-Xin, 2007).
Rate Acceleration in Ullmann Diaryl Ether Synthesis
In the context of Ullmann diaryl ether synthesis, 2,2,6,6-tetramethylheptane-3,5-dione was found to greatly accelerate the reaction. This discovery is significant for organic synthesis, showcasing the compound's role in facilitating challenging chemical reactions under milder conditions (Buck et al., 2002).
Future Directions
properties
InChI |
InChI=1S/4C11H21O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12-13H,1-6H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXIXUTYXOBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84O8Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium | |
CAS RN |
18865-74-2 | |
Record name | Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')zirconium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.